(2-chloro-4,5-difluorophenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
Description
The compound “(2-chloro-4,5-difluorophenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone” is a heterocyclic molecule featuring:
- A 2-chloro-4,5-difluorophenyl group, which introduces electron-withdrawing halogens at positions 2, 4, and 5 of the aromatic ring.
- A piperazine linker connected to a pyridazine ring substituted at position 6 with a 3,5-dimethyl-1H-pyrazol-1-yl group.
The halogenated phenyl group may improve metabolic stability and receptor affinity compared to non-halogenated analogs.
Properties
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF2N6O/c1-12-9-13(2)29(26-12)19-4-3-18(24-25-19)27-5-7-28(8-6-27)20(30)14-10-16(22)17(23)11-15(14)21/h3-4,9-11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUESYHRAVMZWAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4Cl)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-chloro-4,5-difluorophenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule with potential biological activities that warrant investigation. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a chloro and difluoro substitution on the phenyl ring, along with a piperazine moiety linked to a pyridazine and pyrazole derivatives.
Biological Activity Overview
The biological activity of this compound primarily relates to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or other diseases.
- Receptor Modulation : It potentially modulates G-protein-coupled receptors (GPCRs), which play a significant role in cell signaling pathways.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
Anticancer Activity
In a study examining the anticancer properties of similar compounds, it was found that derivatives with structural similarities exhibited significant cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : Compounds structurally related to our target showed IC50 values ranging from 80 nM to 1 µM against cancer cell lines such as HeLa and MDA-MB-231 .
Case Study: In Vivo Effects
A case study reported that related compounds significantly reduced tumor growth in animal models:
- Tumor Reduction : Administration at doses of 30 mg/kg resulted in an average tumor weight reduction by approximately 62.8% compared to controls .
Data Table
The following table summarizes key findings related to the biological activity of the compound:
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Differences and Similarities
Key Observations:
Halogenation Patterns :
- The target compound’s 2-chloro-4,5-difluorophenyl group provides greater steric bulk and electronic effects compared to the 2,6-difluorophenyl group in ’s compound. This may enhance interactions with hydrophobic binding pockets in biological targets .
- Bromine in the analog from increases lipophilicity (higher logP), whereas chlorine and fluorine in the target compound balance lipophilicity and polarity for improved bioavailability .
The 3,5-dimethylpyrazole group in both the target and ’s compound may enhance metabolic stability by blocking cytochrome P450 oxidation sites .
Pharmacological and Physicochemical Properties
Table 2: Inferred Properties Based on Substituent Effects
Key Findings:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
